

Inter-laboratory comparison of Samarium-147 dating results

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Samarium-147

Cat. No.: B087331

[Get Quote](#)

An Inter-laboratory Comparison of Samarium-147 Dating: A Guide for Researchers

This guide provides an objective comparison of **Samarium-147** (^{147}Sm) dating results from various laboratories for commonly used geological reference materials. The objective of this guide is to assist researchers, scientists, and drug development professionals in evaluating the consistency and reliability of ^{147}Sm - ^{143}Nd geochronology. The data presented is compiled from several scientific publications, offering a snapshot of inter-laboratory performance.

Introduction to Samarium-Neodymium (Sm-Nd) Dating

Samarium-neodymium (Sm-Nd) dating is a radiometric dating method that utilizes the alpha decay of ^{147}Sm to ^{143}Nd .^{[1][2]} With a very long half-life of approximately 106 billion years, this isotopic system is particularly useful for dating ancient geological materials, including igneous and metamorphic rocks, as well as meteorites.^{[1][2]} The method relies on the precise measurement of the isotopic ratios of samarium and neodymium by mass spectrometry.^[2] By constructing an isochron diagram, which plots the $^{143}\text{Nd}/^{144}\text{Nd}$ ratio against the $^{147}\text{Sm}/^{144}\text{Nd}$ ratio for a set of cogenetic samples or minerals, the age of the material can be determined from the slope of the line.^[1]

The reliability of Sm-Nd dating is underpinned by the geochemical behavior of samarium and neodymium, both of which are rare earth elements. Their similar chemical properties mean they

are less susceptible to fractionation during many geological processes, making the Sm-Nd system a robust geochronometer.[\[1\]](#)

Importance of Inter-laboratory Comparison

Inter-laboratory comparisons, also known as proficiency testing, are crucial for ensuring the accuracy and comparability of analytical data among different laboratories.[\[3\]](#) These comparisons involve the analysis of the same reference materials by multiple laboratories to assess their analytical performance.[\[3\]](#) For high-precision techniques like Sm-Nd dating, participation in such programs helps to identify and mitigate analytical biases, validate methodologies, and ultimately enhance the confidence in the reported ages.

Experimental Protocols

The following sections detail the typical methodologies employed in Sm-Nd isotopic analysis. These protocols are based on procedures described in various geochronology laboratories.[\[4\]](#) [\[5\]](#)

Sample Preparation and Dissolution

- Sample Digestion: A precisely weighed aliquot of the powdered rock or mineral standard is mixed with a calibrated ^{149}Sm - ^{150}Nd spike solution. This "spike" is essential for determining the Sm and Nd concentrations via isotope dilution.
- Acid Digestion: The sample-spike mixture is digested in a mixture of hydrofluoric acid (HF) and nitric acid (HNO₃) or perchloric acid (HClO₄) in sealed Teflon vials at a controlled temperature (e.g., 100°C) until complete dissolution is achieved.[\[4\]](#)

Chemical Separation of Sm and Nd

To avoid isobaric interferences during mass spectrometry (e.g., from other rare earth elements or barium), Sm and Nd are chemically separated from the sample matrix and from each other. This is typically a two-stage process:

- Group Separation of Rare Earth Elements (REEs): The dissolved sample is loaded onto a cation exchange chromatography column (e.g., using Dowex 50W-X8 resin). The major rock-forming elements are washed away, while the REEs are retained and then eluted together.

- Separation of Sm and Nd: The collected REE fraction is then passed through a second chromatography column. This step uses a specialized resin (e.g., LN-spec resin, which is HDEHP resin impregnated in Teflon powder) and specific acid concentrations (e.g., HCl) to selectively elute Sm and Nd in separate fractions.[5]

Mass Spectrometry

The isotopic compositions of the purified Sm and Nd fractions are measured using a Thermal Ionization Mass Spectrometer (TIMS).[5]

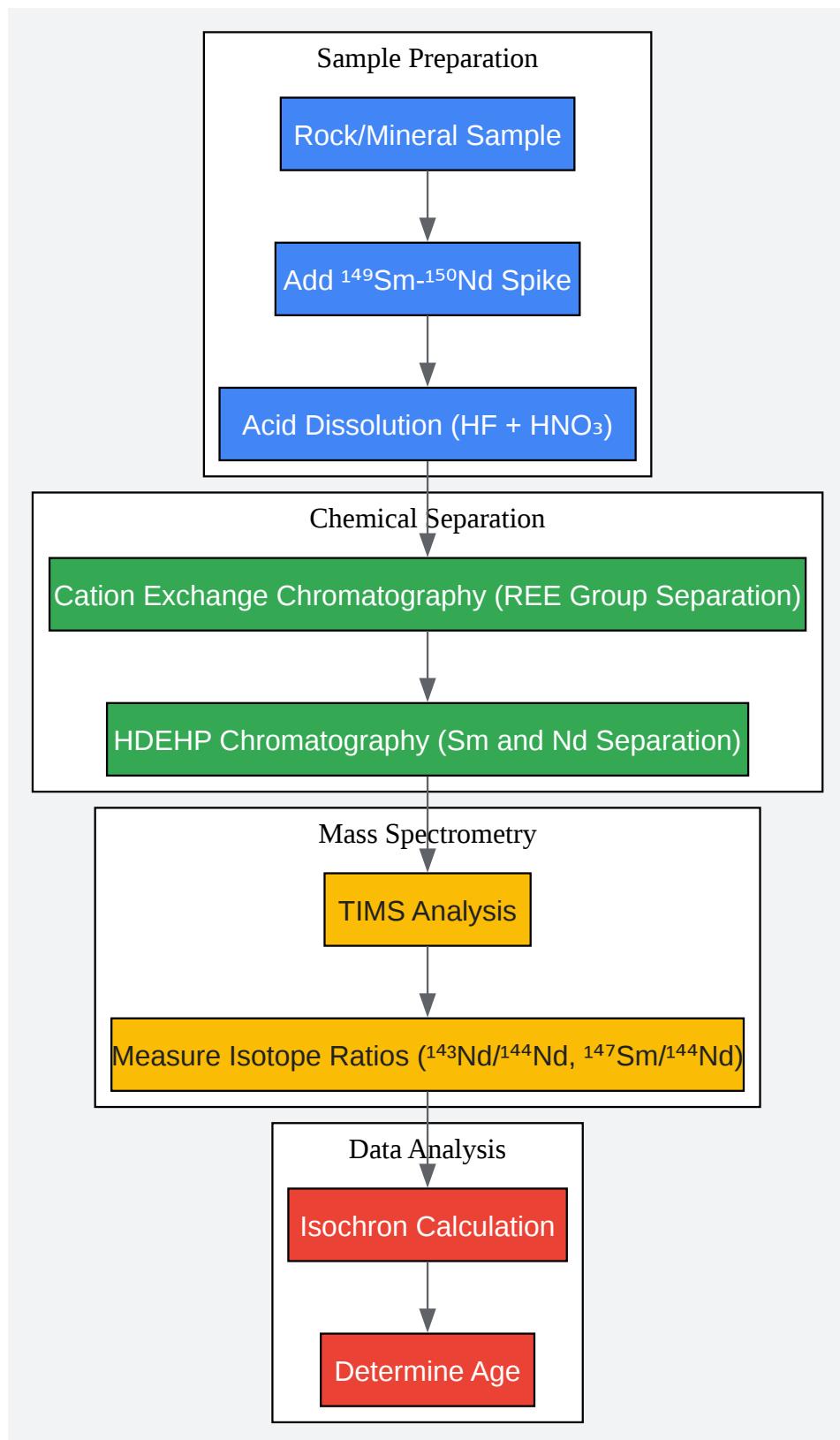
- Sample Loading: The purified Sm and Nd solutions are loaded onto tantalum (Ta) or rhenium (Re) filaments.
- Isotopic Analysis: The filaments are heated to ionize the sample, and the resulting ion beams are accelerated into the mass spectrometer. The instrument separates the ions based on their mass-to-charge ratio and measures the intensity of each isotopic beam using multiple collectors in a static mode.
- Data Correction: The measured $^{143}\text{Nd}/^{144}\text{Nd}$ ratio is normalized to a constant $^{146}\text{Nd}/^{144}\text{Nd}$ ratio of 0.7219 to correct for instrumental mass fractionation.[4][5]

Inter-laboratory Data Comparison

The following tables summarize the $^{143}\text{Nd}/^{144}\text{Nd}$ and $^{147}\text{Sm}/^{144}\text{Nd}$ ratios for several widely distributed geological reference materials as reported by different laboratories. These standards are used to monitor the accuracy and precision of Sm-Nd isotopic measurements.

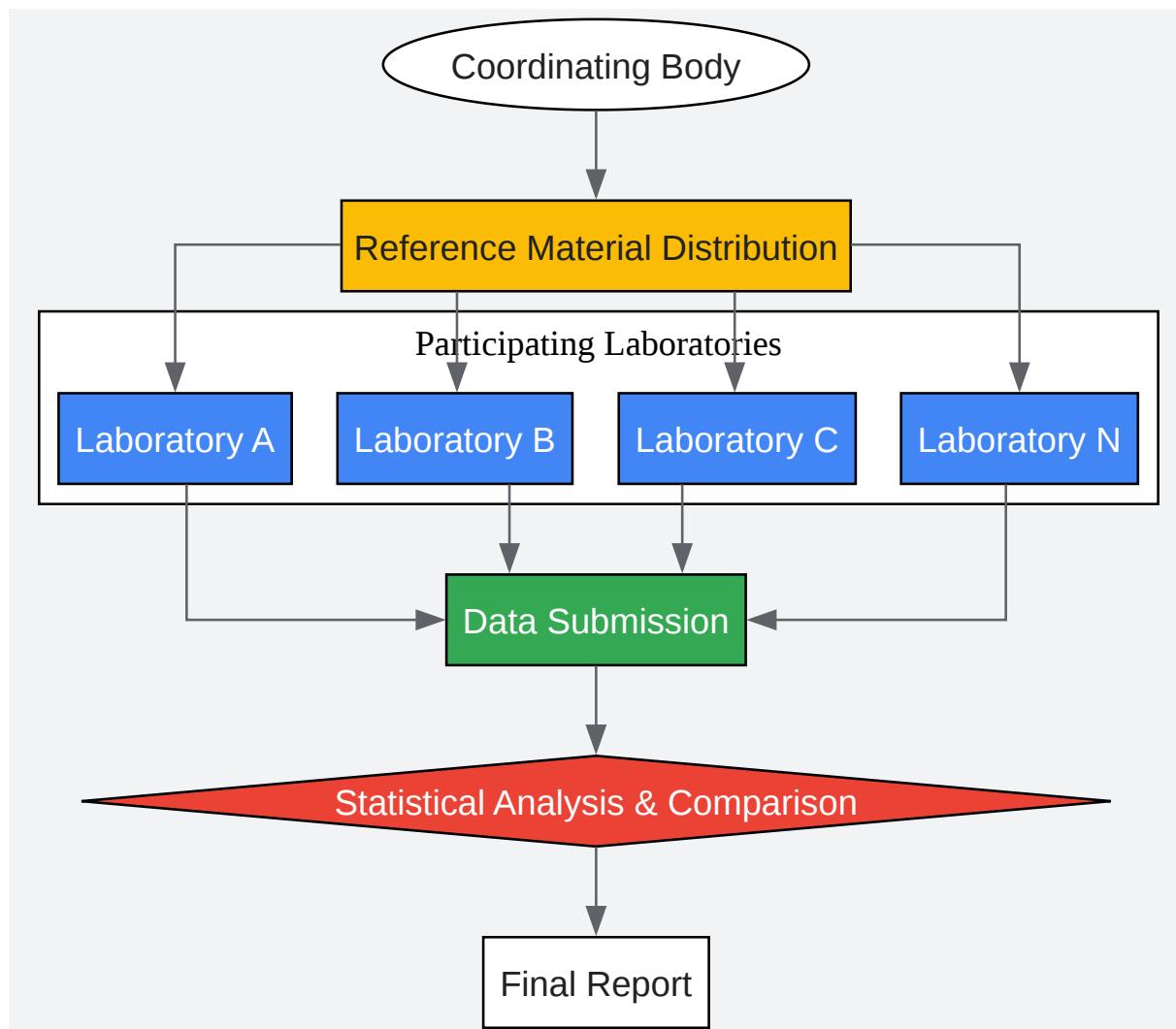
Table 1: Sm-Nd Isotopic Data for Basalt Reference Materials

Reference Material	Laboratory/Study	$^{143}\text{Nd}/^{144}\text{Nd}$ ($\pm 2\sigma$)	$^{147}\text{Sm}/^{144}\text{Nd}$ ($\pm 2\sigma$)	Sm (ppm)	Nd (ppm)
BCR-1	Univ. of Brasília	0.512632 \pm 0.000002	-	6.66	28.73
BCR-2	Malinovsky et al. (2005)[4]	-	0.1429 \pm 0.0004	-	-
BHVO-1	Univ. of Brasília	-	-	6.2	24.83
BHVO-2	Raczek et al. (2003)[6]	0.512957 (mean)	-	-	-
BHVO-2	Arevalo Jr. et al. (2021)[7]	0.512978 \pm 0.000012	-	-	-


Table 2: Sm-Nd Isotopic Data for Other Reference Materials

Reference Material	Laboratory/Stu dy	$^{143}\text{Nd}/^{144}\text{Nd}$ ($\pm 2\sigma$)	Sm (ppm)	Nd (ppm)
La Jolla	Univ. of Brasília	0.511835 \pm 0.000014	-	-
JB-3	Univ. of Brasília	-	4.28	15.74
JNd-1	Malinovsky et al. (2005)[4]	0.512081 \pm 0.000013 (normalized to 0.512115)	-	-

Note: Direct comparison of ages is often not applicable for these standards as they are not intended as age standards but rather as materials for assessing isotopic and elemental concentration accuracy.


Visualizing the Workflow and Comparison Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow for Sm-Nd dating and the logical structure of an inter-laboratory comparison study.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Sm-Nd dating.

[Click to download full resolution via product page](#)

Caption: Logical flow of an inter-laboratory comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 2. Samarium-neodymium dating | Research Starters | EBSCO Research [ebsco.com]
- 3. Proficiency Testing – International Association of Geoanalysts [geoanalyst.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docta.ucm.es [docta.ucm.es]
- To cite this document: BenchChem. [Inter-laboratory comparison of Samarium-147 dating results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087331#inter-laboratory-comparison-of-samarium-147-dating-results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com